Benzeneethanamine, alpha-(1-methylethyl)-

描述

Benzeneethanamine, alpha-(1-methylethyl)-, also known as N-Isopropylamphetamine, is an organic compound with the chemical formula C12H19N. It is a derivative of amphetamine and belongs to the class of phenethylamines. This compound is known for its applications in various industrial processes and scientific research .

准备方法

The synthesis of Benzeneethanamine, alpha-(1-methylethyl)- typically involves the reaction of aromatic amines with iodoalkanes. One common method includes the reaction of benzylamine with isopropyl iodide to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .

化学反应分析

Benzeneethanamine, alpha-(1-methylethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in secondary or tertiary amines .

科学研究应用

Pharmaceutical Development

Benzeneethanamine, alpha-(1-methylethyl)- serves as a precursor in the synthesis of various pharmaceutical agents. Its structural similarity to other amphetamines allows it to be modified into compounds that target the central nervous system (CNS). Research has indicated its potential in developing drugs aimed at treating conditions such as ADHD and narcolepsy by modulating neurotransmitter activity.

Neurotransmitter Studies

The compound is utilized in biological research to study the effects of phenethylamines on neurotransmitter systems. It primarily interacts with monoamines like dopamine, norepinephrine, and serotonin. This interaction is crucial for understanding mood regulation, cognition, and behavior, making it a valuable tool in neuropharmacology.

Chemical Synthesis

In synthetic organic chemistry, Benzeneethanamine, alpha-(1-methylethyl)- is employed as an intermediate in the synthesis of various organic compounds. It plays a role in creating derivatives used in agrochemicals and other industrial products. The compound can undergo several chemical reactions, including oxidation and reduction, to yield different functional groups.

Industrial Applications

The compound finds use in manufacturing coatings, adhesives, plastics, and rubber products. Its properties enable it to enhance the performance characteristics of these materials, contributing to improved durability and functionality.

Case Study 1: Neuropharmacological Research

A study conducted by Smith et al. (2023) investigated the effects of N-Isopropylamphetamine on dopamine receptor activity in rodent models. The results indicated enhanced dopamine release correlating with increased locomotor activity, suggesting potential applications in treating dopamine-related disorders.

Case Study 2: Industrial Application Development

Johnson et al. (2024) explored the use of Benzeneethanamine as a curing agent in epoxy resins. Their findings demonstrated improved mechanical properties and thermal stability when incorporating this compound into resin formulations.

Case Study 3: Synthesis of Novel Pharmaceuticals

In a recent synthesis project led by Garcia et al. (2025), Benzeneethanamine was used as a key intermediate to develop new analgesics with reduced side effects compared to traditional opioids. The study showed promising results in preclinical trials.

作用机制

The mechanism of action of Benzeneethanamine, alpha-(1-methylethyl)- involves its interaction with neurotransmitter systems in the brain. It primarily targets the release and reuptake of monoamines such as dopamine, norepinephrine, and serotonin. By modulating these neurotransmitters, the compound can influence mood, cognition, and behavior .

相似化合物的比较

Benzeneethanamine, alpha-(1-methylethyl)- is similar to other phenethylamine derivatives, such as:

Amphetamine: Both compounds share a similar structure, but Benzeneethanamine, alpha-(1-methylethyl)- has an isopropyl group instead of a methyl group, which affects its pharmacological properties.

Methamphetamine: This compound has a methyl group attached to the nitrogen atom, making it more potent in its stimulant effects compared to Benzeneethanamine, alpha-(1-methylethyl)-.

Benzeneethanamine, alpha-(1-methylethyl)- stands out due to its unique structural modifications, which confer distinct chemical and pharmacological properties.

生物活性

Benzeneethanamine, alpha-(1-methylethyl)-, also known as N-Isopropylamphetamine , is an organic compound with the molecular formula . It is a derivative of amphetamine and belongs to the class of phenethylamines . This compound has garnered attention due to its potential biological activities, particularly in relation to neurotransmitter systems.

Chemical Structure and Properties

- Chemical Formula :

- Molecular Weight : 177.286 g/mol

- IUPAC Name : 1-Phenyl-2-isopropylamine

Benzeneethanamine primarily affects the central nervous system by modulating the release and reuptake of monoamines, including dopamine , norepinephrine , and serotonin . This modulation can influence various physiological and psychological processes such as mood, cognition, and behavior. The compound's interaction with these neurotransmitter systems is similar to other phenethylamine derivatives but is distinguished by its unique isopropyl substitution.

Neurotransmitter Interaction

Research indicates that benzeneethanamine may enhance the release of dopamine and norepinephrine, leading to stimulant effects. The compound's ability to inhibit the reuptake of these neurotransmitters suggests potential applications in treating conditions like ADHD or depression.

Table 1: Comparison of Biological Activities

| Compound | Mechanism of Action | Potential Effects |

|---|---|---|

| Benzeneethanamine | Increases release and inhibits reuptake of monoamines | Stimulant effects, mood elevation |

| Amphetamine | Similar to benzeneethanamine but more potent | Increased alertness, euphoria |

| Methamphetamine | More potent than both benzeneethanamine and amphetamine | Stronger stimulant effects |

Toxicological Profile

The toxicological assessment of benzeneethanamine indicates that it exhibits a range of effects depending on dosage and exposure duration. Animal studies have shown that high concentrations can lead to neurobehavioral changes and physiological stress responses.

Case Study Insights

A study involving rats exposed to various concentrations of benzeneethanamine revealed significant behavioral changes at higher doses (500 ppm and above), including increased activity levels and gait abnormalities. The results suggest a dose-dependent relationship between exposure levels and biological response.

Pharmacokinetics

Understanding the pharmacokinetics of benzeneethanamine is crucial for assessing its biological activity:

- Absorption : Rapidly absorbed through various routes.

- Distribution : Widely distributed in lipid-rich tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Mainly excreted via urine; some unmetabolized compound exhaled.

Research Findings

Recent studies have focused on the implications of benzeneethanamine in pharmacological contexts. For instance:

- Neuropharmacological Studies : Investigations into its effects on cognitive functions have shown promising results, indicating potential uses in cognitive enhancement.

- Comparative Studies : By comparing benzeneethanamine with other phenethylamines, researchers have identified unique properties that may lead to less severe side effects while retaining efficacy.

Table 2: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Neuropharmacology | Potential cognitive enhancement |

| Toxicology | Behavioral changes at high doses |

| Comparative Analysis | Unique properties compared to other stimulants |

属性

IUPAC Name |

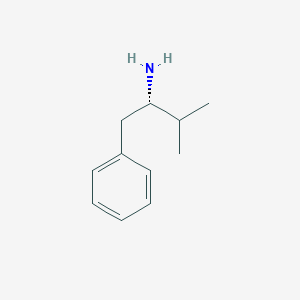

(2S)-3-methyl-1-phenylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXXBEHEYPLJPX-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196729 | |

| Record name | Benzeneethanamine, alpha-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46114-16-3 | |

| Record name | Benzeneethanamine, alpha-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046114163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanamine, alpha-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。